molecular formula C9H12N4S B2393615 4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine CAS No. 956364-01-5

4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine

Cat. No.: B2393615
CAS No.: 956364-01-5
M. Wt: 208.28
InChI Key: LHBGSPNAUKTQJY-UHFFFAOYSA-N
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Description

4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine is a heterocyclic compound that features both pyrazole and thiazole rings in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine can undergo various types of chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazole
  • 4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazolidine
  • 4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazoline

Uniqueness

4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine is unique due to the presence of both pyrazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-(1-ethyl-5-methylpyrazol-4-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4S/c1-3-13-6(2)7(4-11-13)8-5-14-9(10)12-8/h4-5H,3H2,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBGSPNAUKTQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=CSC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809071
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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